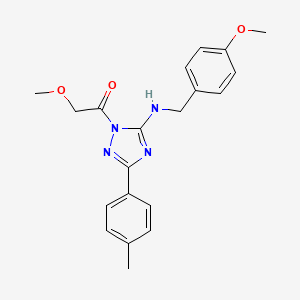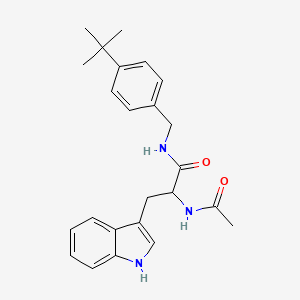![molecular formula C19H17N5O2S2 B4191300 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is 411.08236715 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The 1,3,4-thiadiazole moiety present in the compound has been reported to exhibit anticancer properties . This suggests that our compound could be explored as a potential inhibitor of cancer cell growth, possibly by targeting specific enzymes or pathways involved in cancer cell metabolism.
Carbonic Anhydrase Inhibition
Compounds with 1,3,4-thiadiazole rings have shown activity as inhibitors of carbonic anhydrases . These enzymes are crucial for pH regulation and are implicated in various diseases, including glaucoma, epilepsy, and cancer. The compound could serve as a lead structure for the development of new carbonic anhydrase inhibitors.
Antimicrobial and Antifungal Applications
The structural features of the compound suggest potential antimicrobial and antifungal activities . The lipophilicity conferred by the thiadiazole ring could enhance membrane permeability, allowing the compound to effectively target microbial cells.
Anti-inflammatory Properties
Derivatives of 1,3,4-thiadiazole have been associated with anti-inflammatory effects . The compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases.
Analgesic Effects
The compound’s framework is similar to other structures that have demonstrated analgesic properties . Research could focus on the compound’s ability to alleviate pain, potentially leading to new pain management medications.
Anticonvulsant Potential
Given the known anticonvulsant activity of related 1,3,4-thiadiazole derivatives, this compound may also possess similar properties . It could be studied for its potential use in treating seizure disorders.
Suzuki–Miyaura Cross-Coupling Reactions
The compound contains functional groups that could participate in Suzuki–Miyaura cross-coupling reactions . This application would be of particular interest in synthetic chemistry for the creation of complex organic molecules.
Therapeutic Research
The diverse biological activities associated with 1,3,4-thiadiazole derivatives, such as antipsychotic, antidepressant, antidiabetic, and antihypertensive effects, indicate that this compound could be a valuable addition to therapeutic research .
Mecanismo De Acción
Target of Action
It is known that similar compounds with phenyl, 1,3,4-thiadiazole, and benzothiophene cores interact with a number of lipophilic amino acids .
Result of Action
Similar compounds have been shown to have cytotoxic properties, suggesting that this compound may also have potential anticancer effects .
Propiedades
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-12-8-14(10-26-2)15(9-20)18(21-12)27-11-16(25)22-19-24-23-17(28-19)13-6-4-3-5-7-13/h3-8H,10-11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULAGRKXTCRBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3)C#N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4191219.png)
![2-[(3-{[(1-naphthyloxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4191229.png)

![4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4191244.png)

![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4191271.png)

![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![2-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4191328.png)